molecular formula C33H52O4 B12768141 Stigmasteryl succinate CAS No. 86674-63-7

Stigmasteryl succinate

Cat. No.: B12768141
CAS No.: 86674-63-7
M. Wt: 512.8 g/mol
InChI Key: LYTVDXWBHQIFHO-GMZLGSTCSA-N
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Description

Stigmasteryl succinate is a compound derived from stigmasterol, a phytosterol found in various plant sources such as soybeans and herbs

Preparation Methods

Synthetic Routes and Reaction Conditions

Stigmasteryl succinate can be synthesized through a multi-step process. One common method involves the esterification of stigmasterol with succinic anhydride. The reaction typically requires a catalyst such as pyridine and is carried out under reflux conditions. The product is then purified using techniques like column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors where stigmasterol and succinic anhydride are reacted in the presence of a suitable catalyst. The reaction mixture is then subjected to purification processes such as crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Stigmasteryl succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxysterols, reduced stigmasteryl derivatives, and substituted stigmasteryl compounds. These products have diverse applications in pharmaceuticals and other industries .

Scientific Research Applications

Mechanism of Action

The mechanism of action of stigmasteryl succinate involves its interaction with cellular membranes and signaling pathways. It has been shown to modulate the PI3K/Akt signaling pathway, leading to the induction of apoptosis in cancer cells. Additionally, it influences the generation of mitochondrial reactive oxygen species, which play a role in its anti-tumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its succinate ester linkage, which enhances its stability and bioavailability compared to other phytosterols. This modification also allows for targeted applications in drug delivery and functional food formulations .

Properties

CAS No.

86674-63-7

Molecular Formula

C33H52O4

Molecular Weight

512.8 g/mol

IUPAC Name

4-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid

InChI

InChI=1S/C33H52O4/c1-7-23(21(2)3)9-8-22(4)27-12-13-28-26-11-10-24-20-25(37-31(36)15-14-30(34)35)16-18-32(24,5)29(26)17-19-33(27,28)6/h8-10,21-23,25-29H,7,11-20H2,1-6H3,(H,34,35)/b9-8+/t22-,23-,25+,26+,27-,28+,29+,32+,33-/m1/s1

InChI Key

LYTVDXWBHQIFHO-GMZLGSTCSA-N

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C)C(C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C)C(C)C

Origin of Product

United States

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